5-(叔丁基二甲基甲硅烷基氧基)-1-戊醇

描述

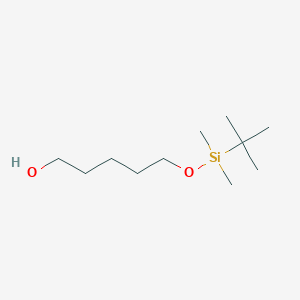

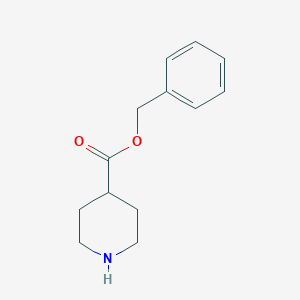

The compound 5-(tert-Butyldimethylsilyloxy)-1-pentanol is a silicon-containing organic molecule that is of interest in synthetic organic chemistry due to its potential as a building block for various chemical syntheses. The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protective group for alcohols in organic synthesis because it can be introduced and removed under mild conditions .

Synthesis Analysis

The synthesis of compounds related to 5-(tert-Butyldimethylsilyloxy)-1-pentanol involves various strategies. For instance, the kinetic resolution of a related compound, 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol, was achieved using Lipase TL at low temperatures, yielding high enantiomeric purity . Another approach involved the fluoride-induced desilylation of a tert-butyl trimethylsilyl compound to prepare a bicyclo[1.1.1]pentyl anion, demonstrating the manipulation of silyl-protected intermediates . Additionally, the reactivity of a silyloxy compound with aldehydes under the influence of BF3·OEt2 was explored, leading to the formation of mono-protected diols with high selectivity . These methods highlight the versatility of silyl-protected alcohols in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of silyl-protected alcohols like 5-(tert-Butyldimethylsilyloxy)-1-pentanol is characterized by the presence of the bulky TBDMS group, which can influence the reactivity and selectivity of the molecule in chemical reactions. For example, the presence of the TBDMS group has been shown to control the stereoselectivity in reactions between aldehydes and silyloxy-substituted stannanes . The molecular structure of these compounds is crucial for their function as intermediates in the synthesis of complex molecules.

Chemical Reactions Analysis

The chemical reactions involving 5-(tert-Butyldimethylsilyloxy)-1-pentanol and its derivatives are diverse. The silyloxy group can participate in various transformations, such as the Mitsunobu reaction to yield piperazic acid derivatives , or in condensation reactions with aldehydes to form diols . The silyl group can also be used as a protective group that can be selectively removed to unveil the alcohol functionality for further reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(tert-Butyldimethylsilyloxy)-1-pentanol are influenced by the silyl group. The TBDMS group increases the steric bulk and can affect the solubility and boiling point of the compound. The protective group also imparts stability towards various chemical conditions, allowing the alcohol to be selectively deprotected when needed . The acidity and bond dissociation energy of related tert-butyl compounds have been studied, providing insights into the stability of the C-H bonds in these molecules .

科学研究应用

1. Synthesis of Quinoline Derivatives

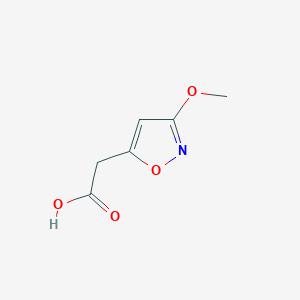

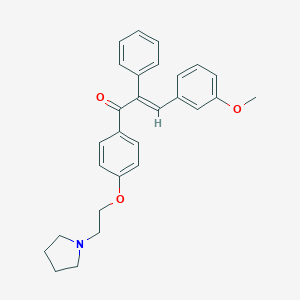

- Application Summary: The compound is used in the synthesis of novel 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol . This compound is an intermediate for the synthesis of heterocyclic compounds, which are important moieties of natural biologically active compounds .

- Methods of Application: The compound was prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide as tert-butyl-(3-(iodomethyl)but-3-enyloxy)dimethylsilane, in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .

- Results or Outcomes: The structure of the synthesized compound was assigned on the basis of elemental analysis and spectral data .

2. Synthesis of Oxazolidinone Derivatives

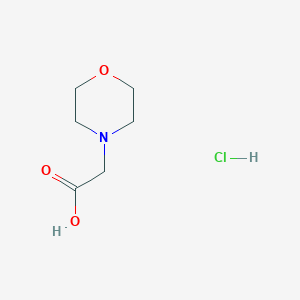

- Application Summary: The compound is used in the synthesis of (4R,2’R,3’R,5’R)-3-[5-(tert-Butyldimethylsilyloxy)-1-oxo-2,3-bis(phenylmethoxy)hexyl]-4-(phenylmethyl)-2-oxazolidinone .

- Methods of Application: The synthesis involves the reaction of the compound with sodium hydride in tetrahydrofuran, which contained a few drops of N,N-dimethylformamide, under nitrogen at 0°C .

- Results or Outcomes: The resultant compound was purified by flash chromatography using light petroleum-ethyl acetate as eluent .

属性

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPADIAOSJBISTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394272 | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

CAS RN |

83067-20-3 | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

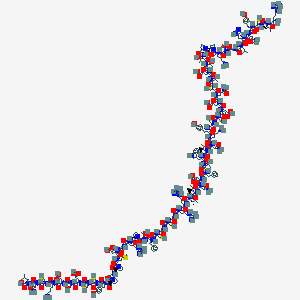

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)

![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)